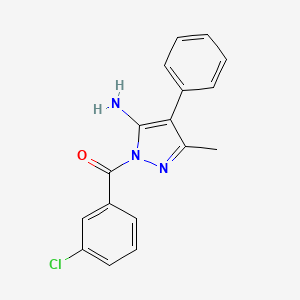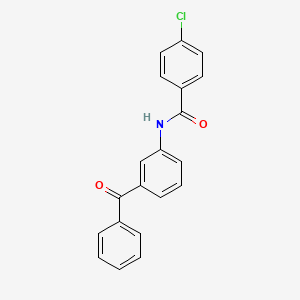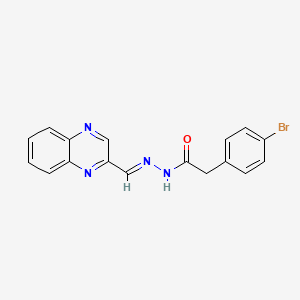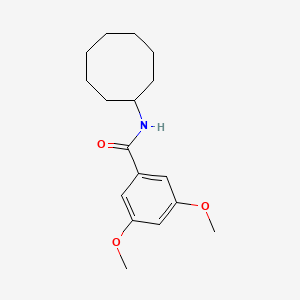
2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves several key steps, including the formation of intermediate compounds, catalysis, and specific reactions tailored to introduce various substituents into the benzoxazole core. For instance, the synthesis of 6-Methoxy-2-benzoxazolinone, a related compound, has been achieved through an improved procedure involving the formation and reduction of 5-methoxy-2-nitrophenol followed by the fusion with urea (Richey et al., 1975). Although specific details on the synthesis of "2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole" are not provided, similar strategies involving nitration, reduction, and cyclization steps may be applicable.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of an oxazole ring fused to a benzene ring. The specific substituents attached to this core structure significantly influence the compound's physical and chemical properties. Crystal structure and fluorescence behavior studies of similar compounds, such as 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d´]bisoxazole, have revealed details about their molecular geometry, including bond lengths, angles, and intermolecular interactions (Chai et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biological Activity in Pest Management
Beck and Smissman (1961) investigated the growth inhibitory properties of over 50 analogs of benzoxazole against the European corn borer and fungi, revealing that the presence of an oxazole or thiazole grouping significantly affects the activity against pests, suggesting the importance of such compounds in developing plant resistance strategies (Beck & Smissman, 1961).
Antifungal and Antiviral Activities
Wang and Ng (2002) demonstrated that 6-methoxy-2-benzoxazolinone, a compound structurally similar to 2-(2-methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole, exhibited potent antifungal activity against various fungi and also inhibited human immunodeficiency virus-1 reverse transcriptase, indicating the potential of benzoxazolinone derivatives in antifungal and antiviral therapies (Wang & Ng, 2002).
Ecotoxicological Characterization
Lo Piparo et al. (2006) conducted ecotoxicological characterization of benzoxazinone derivatives, including their transformation products, and developed QSAR models to predict the toxicity of these compounds, which can be crucial for understanding the environmental impact and safety profile of new benzoxazoline derivatives (Lo Piparo, Fratev, Lemke, Mazzatorta, Smieško, Fritz, & Benfenati, 2006).
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) explored the application of benzoxazole derivatives for the development of fluorescent probes sensitive to pH and metal cations, demonstrating the versatility of benzoxazole frameworks in creating sensitive and selective sensors for biochemical and environmental applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Eigenschaften
IUPAC Name |
[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-7-4-14-16-12-3-2-11(10-13(12)20-14)15(18)17-5-8-21-9-6-17/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPTVEBLBKTJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-6-(thiomorpholin-4-ylcarbonyl)-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)
![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)



![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)
